molecular formula C4H5N5O3 B1437762 5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 297149-33-8

5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B1437762
CAS No.: 297149-33-8
M. Wt: 171.11 g/mol
InChI Key: WNPZPLAIXATZIY-UHFFFAOYSA-N
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Description

5-nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C4H5N5O3. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 5-position and a carbohydrazide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 5-nitro-1H-pyrazole-3-carbohydrazide in cancer research. For instance, compounds derived from pyrazole structures have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study investigated the interaction of pyrazole derivatives with DNA, revealing that they could bind to DNA and induce conformational changes that lead to cell death .

Kinase Inhibition

The compound has also shown promise as a kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, this compound may disrupt these pathways, offering a potential therapeutic strategy for cancer treatment .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • Antitumor Mechanisms : One study demonstrated that a derivative of this compound exhibited more than 50% inhibition of cancer cell proliferation through DNA binding mechanisms . This was confirmed using electronic absorption spectroscopy and viscosity measurements.
  • Inhibition of Kinase Activity : Another research effort focused on synthesizing pyrazole derivatives as potential antitumor agents by evaluating their kinase inhibition properties. The findings suggested that these compounds could serve as lead candidates for drug development targeting specific kinases involved in tumor growth .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityCompounds exhibit antiproliferative effects on cancer cellsSignificant inhibition observed in vitro
Kinase InhibitionPotential to inhibit specific kinases involved in cancer signalingDisruption of signaling pathways noted
DNA InteractionAbility to bind to DNA and induce conformational changesConfirmed through spectroscopy techniques

Mechanism of Action

The mechanism of action of 5-nitro-1H-pyrazole-3-carbohydrazide is not fully elucidated. it is believed to interact with various molecular targets through its nitro and hydrazide functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-pyrazole-3-carbohydrazide
  • 3,5-dinitro-1H-pyrazole
  • 1H-pyrazole-3-carbohydrazide

Uniqueness

5-nitro-1H-pyrazole-3-carbohydrazide is unique due to the presence of both a nitro group and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Biological Activity

5-Nitro-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a nitro group and a carbohydrazide moiety, which contribute to its unique chemical reactivity. The synthesis typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. This reaction can be optimized through one-pot tandem reactions for improved yield and efficiency .

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with various molecular targets, primarily through the bioreduction of the nitro group, leading to the formation of reactive intermediates that can disrupt cellular processes. The carbohydrazide moiety is known to form hydrogen bonds with biological macromolecules, potentially influencing their function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting a potential for development as an antimicrobial agent. The compound's ability to disrupt microbial cell membranes and inhibit enzyme activity is thought to be a contributing factor to its efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Investigations into its cytotoxic effects on various cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values between 25 and 100 µM, demonstrating selective cytotoxicity.
Study 3Mechanistic InsightsFound that the compound interacts with DNA and inhibits topoisomerase activity, leading to DNA damage in cancer cells.

Comparison with Similar Compounds

This compound is often compared with other pyrazole derivatives due to its unique structural features:

Compound Name Structural Features Unique Properties
5-Amino-1H-pyrazole-3-carbohydrazideAmino group instead of nitro groupEnhanced solubility but reduced biological activity
3,5-Dinitro-1H-pyrazoleAdditional nitro groupIncreased reactivity but potential toxicity concerns
4-Bromo-5-nitro-1H-pyrazole-3-carbohydrazideBromine substitutionOffers distinct pharmacological profiles compared to non-brominated analogs

Properties

IUPAC Name

5-nitro-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZPLAIXATZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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